trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

Description

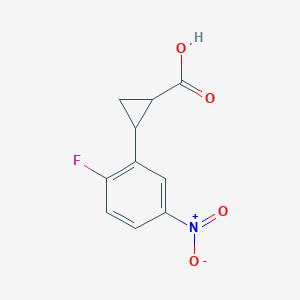

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorinated nitroaromatic substituent. The compound’s structure includes a cyclopropane ring fused to a phenyl group substituted with fluorine (2-position) and a nitro group (5-position), along with a carboxylic acid functional group.

Properties

Molecular Formula |

C10H8FNO4 |

|---|---|

Molecular Weight |

225.17 g/mol |

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) |

InChI Key |

FSRBAVSPEDPDMK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Reagents : Sulfonium salts (e.g., (fluoromethyl)diphenylsulfonium tetrafluoroborate), NaH.

- Conditions : Anhydrous dioxane, rt, 4–24 hours.

- Yield : 60–85% for analogous fluorocyclopropanes.

- Advantages : Broad substrate scope, no transition-metal catalysts.

- Limitations : Sensitivity to moisture, moderate diastereoselectivity.

Multi-Step Synthesis via Phenyl Sulfide Intermediate (Patent Route)

A patented route (WO2018032796A1) outlines a five-step sequence for synthesizing 2-fluorocyclopropanecarboxylic acid derivatives:

- Step 1 : Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of K₂CO₃ yields a phenyl sulfide intermediate.

- Step 2 : Oxidation with Oxone converts the sulfide to a sulfone.

- Step 3 : Base-mediated elimination (e.g., NaOH) produces 1-fluoro-1-benzenesulfonylethylene.

- Step 4 : Cyclopropanation with ethyl diazoacetate using Ru catalysts (e.g., Ru(Pheox)) forms the cyclopropane ester.

- Step 5 : Hydrolysis and acidification yield the target carboxylic acid.

Optimization Data:

| Step | Reagents/Conditions | Yield | Selectivity (trans:cis) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 60°C | 92% | – |

| 4 | Ru(Pheox), CHCl₃ | 80% | 86:14 |

Advantages : Scalable, uses cost-effective Oxone instead of mCPBA.

Challenges : Handling gaseous intermediates (e.g., 1,1-fluorochloroethylene) requires specialized equipment.

Enantioselective Rh-Catalyzed Cyclopropanation

Rhodium-catalyzed methods enable asymmetric synthesis of fluorocyclopropanes. For example, Rh₂(S-BPTCP)₄ catalyzes the reaction of 1-fluoro-1-benzenesulfonylethylene with ethyl diazoacetate in CHCl₃ at −35°C, achieving 92% yield and 70% enantiomeric excess (ee).

Critical Parameters:

- Catalyst : Chiral Rh complexes (e.g., Rh₂(S-BPTCP)₄).

- Temperature : −35°C to 0°C.

- Solvent : Halogenated solvents (CHCl₃, CH₂Cl₂).

- Yield/Selectivity : 70–92% yield, up to 86% trans selectivity.

Nitration of Pre-Formed Cyclopropane Intermediates

Post-cyclopropanation nitration offers an alternative route. For instance, methyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is nitrated using HNO₃/H₂SO₄ at 0°C, followed by hydrolysis to the carboxylic acid.

Nitration Conditions:

Advantages : Avoids handling nitro-containing starting materials.

Drawbacks : Requires precise temperature control to prevent over-nitration.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Stereochemical Control

Cyclopropanation mechanisms vary by method:

- JCC Reaction : Sulfonium ylide addition to alkenes proceeds via a [2+1] cycloaddition, with fluorine’s electronegativity stabilizing the transition state.

- Ru-Catalyzed : Metal-carbene intermediates insert into alkenes, with chiral ligands dictating enantioselectivity.

- Diazo-Based : Ethyl diazoacetate decomposes to carbenes, which react with alkenes in a stereospecific manner.

Industrial-Scale Considerations

The patent route is favored for large-scale production due to:

- Cost Efficiency : Oxone ($0.5/g) vs. mCPBA ($5/g).

- Safety : Avoids diazo compounds (explosive hazards).

- Throughput : Batch processes achieve >90% purity after recrystallization.

Chemical Reactions Analysis

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Scientific Research Applications

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their structural differences are outlined below:

*Assumed formula based on substituents. †Calculated molecular weight.

Physicochemical Properties

- Polarity and Solubility : The nitro group in the target compound increases polarity compared to chloro (Cl) or trifluoromethyl (CF₃) analogs . However, the nitro group may reduce aqueous solubility due to planar aromatic stacking.

- Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. Fluorine’s electron-withdrawing effect enhances acidity compared to methyl or bromo analogs .

Biological Activity

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227755-27-1) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound features a cyclopropane ring, which is known for its unique structural properties and reactivity. This article aims to provide a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Basic Information

- Molecular Formula : C10H8FNO4

- Molecular Weight : 225.17 g/mol

- Melting Point : Predicted at approximately 368.4 ± 42.0 °C

- Density : Approximately 1.545 ± 0.06 g/cm³

Structure

The structure of this compound can be represented as follows:

This compound contains a fluorine atom and a nitro group attached to a phenyl ring, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and may influence the binding affinity to certain proteins or enzymes.

Potential Targets

- Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cell signaling pathways, particularly those associated with cancer progression.

- Histone Deacetylases (HDACs) : Fluorinated compounds often show increased potency against HDACs, which are critical in regulating gene expression and are implicated in various cancers .

In Vitro Studies

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. A study reported an IC50 value in the low micromolar range for its growth inhibitory activity against human prostate cancer cells (DU145), which suggests it may be a promising candidate for further development in cancer therapeutics .

Case Studies

A recent investigation into the effects of fluorinated compounds on cellular pathways highlighted that derivatives similar to this compound can enhance the efficacy of existing chemotherapeutic agents by modulating drug resistance mechanisms .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.